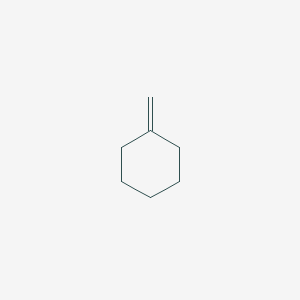

Methylenecyclohexane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULMNMJFAZWLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061595 | |

| Record name | Methylenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-37-6 | |

| Record name | Methylenecyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenecyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenecyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenecyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylenecyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4NT9H9LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of methylenecyclohexane using Wittig reaction mechanism

An In-depth Technical Guide to the Synthesis of Methylenecyclohexane via the Wittig Reaction

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds. Its discovery by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized the synthesis of alkenes from carbonyl compounds.[1] This technical guide provides a comprehensive overview of the synthesis of this compound from cyclohexanone using the Wittig reaction. It details the underlying mechanism, provides in-depth experimental protocols, summarizes key quantitative data, and offers visual representations of the process for researchers, scientists, and professionals in drug development. A principal advantage of this method is that the location of the newly formed double bond is absolutely fixed, avoiding the mixture of isomers often produced in classical elimination reactions.[2]

Core Reaction Mechanism

The Wittig reaction proceeds in two primary stages: the formation of a phosphorus ylide (the Wittig reagent) and the subsequent reaction of this ylide with a carbonyl compound. In this specific synthesis, methylenetriphenylphosphorane is the ylide of choice, which reacts with cyclohexanone to yield this compound and triphenylphosphine oxide. The strong P=O double bond formed in the byproduct provides the thermodynamic driving force for the reaction.[2]

Stage 1: Ylide Formation The process begins with the quaternization of a phosphine, typically triphenylphosphine, with an alkyl halide. For the synthesis of this compound, methyltriphenylphosphonium bromide is used. This phosphonium salt is then deprotonated at the carbon adjacent to the phosphorus atom by a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the nucleophilic phosphorus ylide, methylenetriphenylphosphorane.[1][2][3]

Stage 2: Olefination The carbon of the ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This nucleophilic addition leads to the formation of a betaine intermediate. The betaine subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. This oxaphosphetane is unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the final products: the desired alkene (this compound) and triphenylphosphine oxide.[3]

Caption: Overall reaction mechanism showing ylide formation followed by the Wittig olefination.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, adapted from established procedures.[4][5] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents

-

Methyltriphenylphosphonium bromide (C₁₉H₁₈BrP)

-

Cyclohexanone (C₆H₁₀O), freshly distilled

-

Anhydrous solvent (e.g., diethyl ether, THF, or DMSO)

-

Strong base (e.g., n-butyllithium in hexane, sodium hydride as a 60% dispersion in oil, or sodium amide)

-

Calcium chloride (for drying)

-

Standard laboratory glassware (three-necked flask, reflux condenser, addition funnel, etc.)

-

Magnetic or mechanical stirrer

Part A: Preparation of the Wittig Reagent (Ylide)

This procedure describes the in situ generation of methylenetriphenylphosphorane.

-

Apparatus Setup: Assemble a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and an addition funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.[4]

-

Reagent Addition: Charge the flask with 35.7 g (0.10 mole) of methyltriphenylphosphonium bromide and 200 mL of anhydrous diethyl ether.[4]

-

Base Addition: While stirring the suspension, cautiously add 0.10 mole of n-butyllithium solution via the addition funnel over a 5-10 minute period.[4] The formation of the ylide is often accompanied by a distinct color change, typically to yellow or orange.[5]

-

Ylide Formation: Stir the resulting mixture at room temperature for 1-2 hours to ensure complete formation of the ylide.[5]

Part B: Synthesis of this compound

-

Carbonyl Addition: Add 10.8 g (0.11 mole) of freshly distilled cyclohexanone dropwise to the ylide solution.[4] The solution will typically become colorless as a white precipitate of triphenylphosphine oxide forms.[4]

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., overnight) to ensure the reaction goes to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Remove the precipitated triphenylphosphine oxide by suction filtration and wash the solid with 100 mL of diethyl ether.[4]

-

Extraction: Combine the ethereal filtrates and transfer to a separatory funnel. Wash successively with 100-mL portions of water until the aqueous layer is neutral, followed by a wash with brine.[4][5]

-

Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.[4][5]

Part C: Purification

-

Solvent Removal: Filter off the drying agent and carefully remove the diethyl ether by distillation. An 80-cm column packed with glass helices is recommended for efficient separation.[4]

-

Final Purification: Purify the crude residue by fractional distillation or column chromatography on silica gel (using a non-polar eluent like hexanes) to obtain pure this compound.[4][5]

Caption: A step-by-step workflow for the synthesis, workup, and purification of this compound.

Quantitative Data

The yield and physical properties of this compound can vary based on the specific reaction conditions employed.

Reaction Conditions and Yields

Different combinations of base and solvent significantly impact the reaction efficiency. The use of dimethyl sulfoxide (DMSO) as a solvent with a base like methylsulfinyl carbanion has been shown to proceed more rapidly and result in superior yields compared to ethereal solvents.[4]

| Parameter | Procedure 1 (Ether) | Procedure 2 (DMSO) |

| Reactants | ||

| Methyltriphenylphosphonium bromide | 0.10 mole (35.7 g) | Not specified, but similar scale |

| Cyclohexanone | 0.11 mole (10.8 g) | Not specified, but similar scale |

| Base | n-Butyllithium (0.10 mole) | Methylsulfinyl carbanion |

| Solvent | Anhydrous Ether | Dimethyl Sulfoxide (DMSO) |

| Reaction Time | Reflux overnight | Not specified, but noted as faster |

| Reported Yield | 35–40% | 60–78% (true yield) |

| Reference | Wittig, G.; Schoellkopf, U.[4] | Greenwald, R.; Chaykovsky, M.; Corey, E.J. (as cited in[4]) |

Physical and Spectroscopic Properties

The final product, this compound, is a colorless liquid. Its identity and purity are confirmed through physical constant determination and spectroscopic analysis.

| Property | Value |

| Molecular Formula | C₇H₁₂[6][7] |

| Molecular Weight | 96.17 g/mol [6][7][8] |

| Boiling Point | 99–101 °C at 740 mmHg[4] |

| Refractive Index (n_D²⁵) | 1.4470[4] |

| Appearance | Colorless Liquid |

| Spectroscopic Data | IR, ¹H NMR, ¹³C NMR, and Mass Spectra are available in public databases.[6][7][9][10] |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Cyclohexane, methylene- [webbook.nist.gov]

- 7. Cyclohexane, methylene- [webbook.nist.gov]

- 8. This compound | C7H12 | CID 14502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sas.upenn.edu [sas.upenn.edu]

- 10. This compound(1192-37-6) IR Spectrum [m.chemicalbook.com]

Spectroscopic Characterization of Methylenecyclohexane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of methylenecyclohexane derivatives. This class of organic compounds, featuring an exocyclic double bond on a cyclohexane ring, serves as a versatile scaffold in medicinal chemistry and materials science. A thorough understanding of their spectroscopic properties is paramount for structure elucidation, purity assessment, and the analysis of their interactions within biological systems. This guide details the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—and provides structured data, experimental protocols, and logical workflows to aid researchers in their analytical endeavors.

Spectroscopic Data of this compound and Its Derivatives

The following tables summarize the characteristic spectroscopic data for this compound and a selection of its derivatives. These values are essential for the identification and structural analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives

| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| This compound | =CH₂ | 4.63 | s | - |

| Allylic (C2, C6) | 2.15 | t | 6.2 | |

| C3, C5 | 1.65 | p | 6.2 | |

| C4 | 1.54 | p | 6.2 | |

| 2-Methylenecyclohexanol | =CH₂ | 4.85, 4.65 | s, s | - |

| CH-OH | ~3.8 | m | - | |

| Ring Protons | 1.2 - 2.2 | m | - | |

| 4-tert-Butyl-1-methylenecyclohexane | =CH₂ | 4.58 | s | - |

| Ring Protons | 1.0 - 2.2 | m | - | |

| C(CH₃)₃ | 0.86 | s | - | |

| This compound-4-carboxylic acid | =CH₂ | 4.70 | s | - |

| CH-COOH | ~2.5 | m | - | |

| Ring Protons | 1.5 - 2.3 | m | - |

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives

| Compound | Position | Chemical Shift (δ, ppm) |

| This compound | C1 | 149.9 |

| =CH₂ | 106.6 | |

| C2, C6 | 35.8 | |

| C3, C5 | 28.5 | |

| C4 | 26.5 | |

| 2-Methylenecyclohexanol | C1 | 150.1 |

| =CH₂ | 105.2 | |

| C2 (CH-OH) | 70.5 | |

| Ring Carbons | 25.0 - 38.0 | |

| 4-tert-Butyl-1-methylenecyclohexane | C1 | 149.5 |

| =CH₂ | 106.1 | |

| C4 | 47.1 | |

| C(CH₃)₃ | 32.3 | |

| C(CH₃)₃ | 27.5 | |

| Ring Carbons | 28.0, 35.5 | |

| This compound-4-carboxylic acid | C1 | 148.5 |

| =CH₂ | 107.5 | |

| COOH | 179.0 | |

| C4 | 42.0 | |

| Ring Carbons | 28.0, 35.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key Infrared (IR) Absorption Frequencies of this compound Derivatives

| Compound | Functional Group | Absorption Frequency (cm⁻¹) | Intensity |

| This compound | C=C Stretch (exocyclic) | 1650 | Medium |

| =C-H Stretch | 3075 | Medium | |

| C-H Stretch (sp³) | 2850-2930 | Strong | |

| =C-H Bend | 888 | Strong | |

| 2-Methylenecyclohexanol | O-H Stretch | 3200-3600 | Strong, Broad |

| C=C Stretch | 1655 | Medium | |

| =C-H Stretch | 3080 | Medium | |

| Methylenecyclohexanone | C=O Stretch | 1715 | Strong |

| C=C Stretch | 1650 | Medium | |

| This compound-4-carboxylic acid | O-H Stretch (acid) | 2500-3300 | Broad |

| C=O Stretch (acid) | 1705 | Strong | |

| C=C Stretch | 1652 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data of this compound Derivatives

| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and (Relative Intensity %) |

| This compound | 96 | 81 (100), 67 (80), 54 (50), 39 (40) |

| 2-Methylenecyclohexanol | 112 | 94 (M-H₂O, 100), 79 (80), 67 (60), 55 (50) |

| Methylenecyclohexanone | 110 | 82 (100), 67 (70), 54 (60), 39 (50) |

| 4-Chlorothis compound | 130/132 (3:1) | 95 (100), 67 (75), 55 (40) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For simple, non-conjugated this compound derivatives, the absorption maxima (λ_max) are typically in the far UV region and are often of limited utility for detailed structural analysis. However, conjugation with other chromophores can shift the absorption into an observable range.

Table 5: UV-Vis Spectroscopic Data of this compound Derivatives

| Compound | λ_max (nm) | Molar Absorptivity (ε) | Solvent |

| This compound | ~180 | ~10,000 | Hexane |

| Methylenecyclohexanone | ~225, ~310 | ~8,000 (π→π), ~100 (n→π) | Ethanol |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound derivative.

-

Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm) if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 30° or 90° pulse.

-

Set the number of scans (typically 8 to 64) and a relaxation delay of 1-5 seconds.

-

Acquire and process the Free Induction Decay (FID) with Fourier transformation.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals and reference the spectrum to TMS.

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Set the appropriate spectral width (e.g., 0 to 220 ppm).

-

Use a standard proton-decoupled pulse sequence.

-

Set a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Acquire and process the FID.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one drop of the liquid this compound derivative onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Data Acquisition (FTIR):

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative (typically 10-100 ppm) in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

GC-MS Analysis:

-

Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.

-

GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

-

Data Acquisition:

-

Fill one cuvette with the pure solvent to be used as a blank.

-

Fill the second cuvette with the sample solution.

-

Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of the spectrophotometer.

-

Record the baseline with the blank.

-

Record the absorption spectrum of the sample over the desired wavelength range (e.g., 190-400 nm).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound derivative.

A Comprehensive Technical Guide to the Conformational Analysis of Methylenecyclohexane: Computational Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational landscape of methylenecyclohexane, a molecule of significant interest in organic and medicinal chemistry. Leveraging high-level computational studies, this document outlines the relative stabilities of its primary conformers, the energetic barriers to their interconversion, and the precise geometric parameters that define their structures. Detailed computational protocols are provided to enable the replication and extension of these findings. This guide is intended to serve as a valuable resource for researchers and professionals engaged in molecular modeling, conformational analysis, and structure-based drug design.

Introduction

This compound, a six-membered carbocycle featuring an exocyclic double bond, serves as a fundamental structural motif in numerous natural products and pharmacologically active compounds. The conformational preferences of the this compound ring system profoundly influence molecular shape, reactivity, and biological activity. A thorough understanding of its conformational dynamics is therefore critical for rational drug design and the prediction of chemical properties.

This guide summarizes the key findings from rigorous computational investigations into the conformational analysis of this compound. We will delve into the energetic hierarchy of its stable conformers—the chair, twist-boat, and boat forms—and elucidate the transition states that govern their interconversion.

Conformational Landscape of this compound

The conformational space of this compound is dominated by three principal conformers: the chair, the twist-boat, and the boat. High-level quantum mechanical calculations, particularly using composite methods such as G3(MP2)//B3LYP, provide a precise quantitative picture of their relative stabilities.

The Chair Conformation: The Global Minimum

Computational studies consistently identify the chair conformation as the global energy minimum for this compound. In this arrangement, the sp² hybridized carbon of the methylene group and the C3 and C5 carbons are in one plane, while the C2, C4, and C6 carbons are in another, minimizing both angle and torsional strain.

Higher Energy Conformers: Twist-Boat and Boat

The twist-boat and boat conformations represent higher-energy states. The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and by torsional strain from eclipsed bonds. The twist-boat is a slightly more stable intermediate between boat conformers.

Quantitative Conformational Data

The following tables summarize the relative energies and key geometric parameters of the this compound conformers as determined by high-level computational studies.

Table 1: Relative Energies of this compound Conformers

| Conformer | Computational Method | Relative Energy (kcal/mol) |

| Chair | G3(MP2)//B3LYP | 0.00 |

| Twist-Boat | G3(MP2)//B3LYP | 5.30 |

| Boat | G3(MP2)//B3LYP | 6.40 |

| Half-Chair (Transition State) | G3(MP2)//B3LYP | 10.20 |

Note: The boat conformation is a transition state between two twist-boat forms.

Table 2: Key Geometric Parameters of the Chair Conformation of this compound

| Parameter | Computational Method | Value |

| C=C Bond Length | B3LYP/6-31G(d) | 1.34 Å |

| C1-C2 Bond Length | B3LYP/6-31G(d) | 1.51 Å |

| C2-C3 Bond Length | B3LYP/6-31G(d) | 1.54 Å |

| C3-C4 Bond Length | B3LYP/6-31G(d) | 1.53 Å |

| C1-C2-C3-C4 Dihedral Angle | B3LYP/6-31G(d) | -55.8° |

| C2-C3-C4-C5 Dihedral Angle | B3LYP/6-31G(d) | 55.2° |

Conformational Interconversion Pathway

The interconversion between the two equivalent chair conformations of this compound proceeds through a series of higher-energy intermediates and transition states. This pathway is crucial for understanding the dynamic behavior of the molecule.

Computational Methodologies

The data presented in this guide are derived from high-level ab initio and density functional theory (DFT) calculations. The following provides a detailed protocol for these computational experiments.

Software

All calculations were performed using the Gaussian suite of programs (e.g., Gaussian 09 or Gaussian 16).[1]

Geometry Optimization and Frequency Calculations

The geometries of all conformers and transition states were fully optimized without symmetry constraints. The B3LYP functional with the 6-31G(d) basis set is a common and reliable method for geometry optimization of organic molecules.[2] Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE).

High-Level Single-Point Energy Calculations

To obtain more accurate relative energies, single-point energy calculations were performed on the optimized geometries using the G3(MP2)//B3LYP composite method. This method approximates the CCSD(T) level of theory with a large basis set through a series of calculations with corrections for higher-order correlation effects and basis set deficiencies.

Workflow for Conformational Analysis

The logical workflow for a comprehensive computational conformational analysis is as follows:

Conclusion

The conformational analysis of this compound reveals a well-defined energetic landscape dominated by the chair conformation. High-level computational methods provide a robust and quantitative understanding of the relative stabilities and interconversion barriers of its conformers. The methodologies and data presented in this guide offer a solid foundation for further research into the structure-activity relationships of this compound-containing molecules, aiding in the development of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Regioselectivity of Electrophilic Reactions with Methylenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic addition to alkenes is a cornerstone of organic synthesis, enabling the formation of a wide array of functionalized molecules. Methylenecyclohexane, with its exocyclic double bond, presents an interesting case study in regioselectivity. This technical guide provides a comprehensive overview of the core principles governing the reaction of this compound with various electrophiles. It delves into the mechanistic underpinnings of Markovnikov's rule, the stability of carbocation intermediates, and the reaction conditions that dictate the formation of specific regioisomers. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering detailed experimental protocols, quantitative data on product distributions, and visual aids to elucidate key concepts.

Introduction

This compound is an unsaturated hydrocarbon featuring a cyclohexane ring with an exocyclic methylene group. The π-bond of the methylene group is electron-rich, making it susceptible to attack by electrophiles. The addition of an electrophile to this unsymmetrical alkene can theoretically lead to two different regioisomers. The regioselectivity of these reactions is of paramount importance in synthetic chemistry as it determines the constitution of the final product. Understanding and controlling this selectivity is crucial for the efficient synthesis of target molecules, including pharmaceutical intermediates.

This guide will explore the regioselectivity of several key electrophilic addition reactions of this compound, including:

-

Hydrohalogenation (addition of H-X)

-

Acid-Catalyzed Hydration (addition of H₂O)

-

Oxymercuration-Demercuration

-

Halogenation (addition of X₂)

-

Epoxidation

For each reaction, the underlying mechanism will be discussed, supported by quantitative data where available, and detailed experimental procedures will be provided.

The Underlying Principle: Carbocation Stability and Markovnikov's Rule

The regioselectivity of most electrophilic additions to this compound is governed by the stability of the carbocation intermediate formed during the reaction. This principle is famously summarized by Markovnikov's Rule , which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that has the greater number of hydrogen atoms.[1] A more modern and general statement of this rule is that the electrophile adds to the alkene in a way that generates the most stable carbocation intermediate.

In the case of this compound, the initial attack of an electrophile (E⁺) can lead to two possible carbocation intermediates: a primary carbocation and a tertiary carbocation.

Caption: General mechanism of electrophilic addition to this compound.

The stability of carbocations follows the order: tertiary > secondary > primary. This is due to the electron-donating inductive effect and hyperconjugation from the alkyl groups attached to the positively charged carbon. Consequently, the reaction pathway that proceeds through the more stable tertiary carbocation is favored, leading to the Markovnikov product as the major isomer.

Key Electrophilic Addition Reactions

Hydrohalogenation

The addition of hydrogen halides (HBr, HCl, HI) to this compound is a classic example of a regioselective electrophilic addition. The reaction proceeds via a carbocation intermediate and strongly favors the formation of the Markovnikov product.[2]

Quantitative Data:

While precise, universally applicable product ratios can vary with reaction conditions (temperature, solvent, etc.), the hydrohalogenation of this compound is known to be highly regioselective, with the Markovnikov product being formed in very high yield. For the reaction with HBr, the formation of 1-bromo-1-methylcyclohexane is the overwhelmingly major product.[3]

| Electrophile | Major Product | Minor Product | Regioselectivity |

| HBr | 1-Bromo-1-methylcyclohexane | (Bromomethyl)cyclohexane | Highly selective for Markovnikov product |

| HCl | 1-Chloro-1-methylcyclohexane | (Chloromethyl)cyclohexane | Highly selective for Markovnikov product |

| HI | 1-Iodo-1-methylcyclohexane | (Iodomethyl)cyclohexane | Highly selective for Markovnikov product |

Experimental Protocol: Synthesis of 1-Bromo-1-methylcyclohexane [2]

This procedure describes the synthesis of 1-bromo-1-methylcyclohexane from either 1-methylcyclohexene or this compound.

-

Materials:

-

1-Methylcyclohexene or this compound

-

47% Hydrobromic acid

-

Silica gel 60 (63-200 μm)

-

25 mL flask

-

-

Procedure:

-

To a 25 mL flask, add the alkene (2.0 mmol) and silica gel (5.0 g).

-

Cool the mixture to 0 °C.

-

Gradually add 47% hydrobromic acid (8.0 mmol) to the mixture with stirring at 300 rpm.

-

Continue stirring the mixture until it is fully mixed.

-

The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified by standard workup procedures.

-

Acid-Catalyzed Hydration

The addition of water across the double bond of this compound in the presence of a strong acid catalyst (e.g., H₂SO₄) leads to the formation of an alcohol. This reaction also follows Markovnikov's rule, yielding the tertiary alcohol as the major product.[4]

Quantitative Data:

The acid-catalyzed hydration of this compound is highly regioselective, leading almost exclusively to the formation of 1-methylcyclohexanol.

| Electrophile | Major Product | Minor Product | Regioselectivity |

| H₂O / H⁺ | 1-Methylcyclohexanol | Cyclohexylmethanol | Highly selective for Markovnikov product |

Experimental Protocol: Synthesis of 1-Methylcyclohexanol

This procedure is adapted from the dehydration of 1-methylcyclohexanol to form 1-methylcyclohexene and can be conceptually reversed for the hydration of this compound.[5]

-

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Water

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, combine this compound and an excess of water.

-

Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Stir the mixture at room temperature or with gentle heating to ensure completion of the reaction. The reaction progress can be monitored by GC or TLC.

-

After the reaction is complete, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

-

Oxymercuration-Demercuration

Oxymercuration-demercuration is an alternative method for the hydration of alkenes that proceeds with Markovnikov regioselectivity but avoids the possibility of carbocation rearrangements. The reaction involves the addition of a mercury(II) species to the double bond, followed by nucleophilic attack by water and subsequent reduction.

Caption: Workflow for the oxymercuration-demercuration of this compound.

Quantitative Data:

This reaction is highly regioselective for the Markovnikov product.

| Reagents | Major Product | Minor Product | Regioselectivity |

| 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 1-Methylcyclohexanol | Cyclohexylmethanol | Highly selective for Markovnikov product |

Experimental Protocol: Synthesis of 1-Methylcyclohexanol via Oxymercuration-Demercuration [6]

This procedure is adapted from the synthesis of 1-methylcyclohexanol from 1-methylcyclohexene.

-

Materials:

-

This compound (0.300 mole)

-

Mercury(II) acetate (0.300 mole)

-

Water (300 ml)

-

Diethyl ether (300 ml)

-

6 N Sodium hydroxide solution (150 ml)

-

0.5 M Sodium borohydride in 3 N sodium hydroxide (300 ml)

-

3-L, three-necked flask with a mechanical stirrer and thermometer

-

Magnesium sulfate

-

-

Procedure:

-

In the 3-L flask, dissolve mercury(II) acetate in water.

-

Add diethyl ether to the solution.

-

While stirring vigorously, add this compound.

-

Continue stirring for 30 minutes at room temperature.

-

Add the sodium hydroxide solution, followed by the sodium borohydride solution at a rate that maintains the temperature at or below 25 °C with an ice bath.

-

Stir the mixture at room temperature for 2 hours.

-

Separate the ether layer and extract the aqueous layer with two portions of ether.

-

Combine the ether solutions, dry over magnesium sulfate, and distill to obtain 1-methylcyclohexanol. A typical yield is in the range of 70-75%.[6]

-

Halogenation

The addition of halogens (e.g., Br₂, Cl₂) to this compound typically proceeds through a halonium ion intermediate, leading to the formation of a vicinal dihalide. In the presence of a nucleophilic solvent like water, a halohydrin is formed.

Quantitative Data:

The regioselectivity of halohydrin formation follows a "Markovnikov-like" pattern where the nucleophile (water) attacks the more substituted carbon of the halonium ion intermediate.

| Reagents | Major Product | Minor Product | Regioselectivity |

| Br₂ / H₂O | 1-(Bromomethyl)cyclohexan-1-ol | 2-Bromo-1-(hydroxymethyl)cyclohexane | Selective for nucleophilic attack at the more substituted carbon |

Experimental Protocol: Formation of a Bromohydrin from 1-Methylcyclohexene [7]

This protocol for 1-methylcyclohexene can be adapted for this compound.

-

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Water

-

Tetrahydrofuran (THF)

-

5.0-mL conical vial

-

Magnetic spin vane

-

-

Procedure:

-

To the conical vial, add a magnetic spin vane, NBS (0.350 g), water (1.0 mL), and THF (0.75 mL).

-

Add this compound (0.24 mL).

-

Stir the suspension until all the solid NBS has reacted.

-

Add 2.0 mL of water and separate the organic layer.

-

Dry the organic layer with anhydrous sodium sulfate.

-

The product can be purified by silica gel chromatography.

-

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields this compound oxide. This reaction is generally not regioselective in the same sense as the previous examples, as both carbons of the double bond become part of the epoxide ring.

Experimental Protocol: Epoxidation of an Alkene

A general procedure for epoxidation is as follows:

-

Materials:

-

This compound

-

m-CPBA

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add m-CPBA portion-wise to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, dilute the reaction with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

-

Wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the epoxide.

-

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical flow from the starting material, this compound, to the major products of the discussed electrophilic addition reactions.

Caption: Reaction pathways from this compound to major products.

Conclusion

The electrophilic reactions of this compound are predominantly governed by the formation of the most stable carbocation intermediate, leading to a high degree of regioselectivity in accordance with Markovnikov's rule. This principle allows for the predictable synthesis of tertiary substituted cyclohexanes, which are valuable intermediates in various fields. The choice of reagents and reaction conditions, such as in oxymercuration-demercuration, provides a means to achieve this regioselectivity while avoiding potential side reactions like carbocation rearrangements. The experimental protocols provided in this guide offer practical methods for the synthesis of these important compounds. A thorough understanding of these reactions and their underlying mechanisms is essential for any scientist or researcher involved in the design and execution of complex organic syntheses.

References

- 1. 1-Bromo-1-methylcyclohexane | CymitQuimica [cymitquimica.com]

- 2. Cyclohexane, 1-bromo-1-methyl- synthesis - chemicalbook [chemicalbook.com]

- 3. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction [westfield.ma.edu]

Basic principles of methylenecyclohexane stability and reactivity

An In-depth Technical Guide on the Core Principles of Methylenecyclohexane Stability and Reactivity

Introduction

This compound (IUPAC name: methylidenecyclohexane) is an unsaturated hydrocarbon with the chemical formula C₇H₁₂.[1] It consists of a cyclohexane ring with an exocyclic methylene group. This structure presents a unique interplay of ring conformational effects and the reactivity of a carbon-carbon double bond, making it a subject of significant interest in organic chemistry. This guide provides a detailed examination of the stability and reactivity of this compound, intended for researchers, scientists, and professionals in drug development.

Stability of this compound

The stability of this compound is best understood by considering its conformational analysis and comparing its thermochemical properties to its endocyclic isomer, 1-methylcyclohexene.

Conformational Analysis

Like cyclohexane, the this compound ring adopts a chair conformation to minimize angular and torsional strain. However, the presence of the sp²-hybridized carbon atom of the double bond slightly flattens the ring at that position compared to the fully sp³-hybridized ring of cyclohexane. The exocyclic double bond influences the conformational energetics, but the fundamental chair-like structure is maintained.

Isomeric Stability: Exocyclic vs. Endocyclic Double Bonds

A general principle in cyclic systems is that an endocyclic double bond is more stable than an exocyclic one, provided the ring size is six or greater. This is primarily due to a combination of hyperconjugation and relief of steric strain. In the case of C₇H₁₂ isomers, 1-methylcyclohexene (an endocyclic, trisubstituted alkene) is thermodynamically more stable than this compound (an exocyclic, disubstituted alkene).[2][3]

Experimental evidence for this stability difference comes from heats of hydrogenation, which measure the enthalpy change upon catalytic hydrogenation to the corresponding alkane (methylcyclohexane). A more stable alkene releases less heat upon hydrogenation.[3]

Table 1: Heats of Hydrogenation for C₇H₁₂ Isomers

| Compound | Double Bond Type | Substitution | Heat of Hydrogenation (kcal/mol) | Reference |

| This compound | Exocyclic | Disubstituted | 27.82 ± 0.07 | [4] |

| 1-Methylcyclohexene | Endocyclic | Trisubstituted | 25.70 ± 0.10 | [4] |

As the data indicates, this compound releases approximately 2.1 kcal/mol more energy upon hydrogenation than 1-methylcyclohexene, confirming it is the less stable isomer.[4]

Reactivity of this compound

The reactivity of this compound is dominated by the exocyclic double bond, which readily undergoes addition reactions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes. The reaction with hydrogen halides, such as HBr, proceeds via the formation of the most stable carbocation intermediate, in accordance with Markovnikov's rule.[5][6]

Mechanism:

-

The π-electrons of the double bond attack the electrophile (H⁺). The proton adds to the less substituted carbon (the methylene carbon) to form a more stable tertiary carbocation on the ring.[7][8]

-

The nucleophile (Br⁻) then attacks the carbocation, forming the final product, 1-bromo-1-methylcyclohexane.[5]

Caption: Electrophilic addition of HBr to this compound.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. Borane (BH₃) adds across the double bond, with the boron atom attaching to the less sterically hindered carbon (the methylene carbon). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding cyclohexylmethanol.[9]

Caption: Workflow for hydroboration-oxidation of this compound.

Oxymercuration-Demercuration

This reaction sequence provides a method for the Markovnikov hydration of alkenes without the risk of carbocation rearrangements.[10]

-

Oxymercuration: this compound reacts with mercuric acetate [Hg(OAc)₂] in aqueous solution. The reaction forms a cyclic mercurinium ion intermediate, which is then attacked by water at the more substituted carbon.[11]

-

Demercuration: The resulting organomercury intermediate is treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield 1-methylcyclohexanol.[10]

Radical Reactions: Allylic Bromination

This compound can undergo radical substitution at the allylic positions (the carbons adjacent to the double bond). Using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) leads to the formation of an allylic radical. This radical is resonance-stabilized, which can lead to the formation of two different products upon reaction with bromine.[12]

Caption: Allylic bromination of this compound via resonance-stabilized radicals.

Polymerization

This compound can serve as a monomer in polymerization reactions. For instance, diimine-Pd complexes have been shown to catalyze the isomerization polymerization of this compound, yielding polymers containing 1,4-cyclohexylene groups along the polymer chain.[13] This reactivity is of interest for creating polymers with high thermal stability.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific investigation. Below are protocols for two key reactions of this compound.

Protocol: Hydroboration-Oxidation of this compound

This procedure is adapted from standard methods for the hydroboration of alkenes.[14][15]

Objective: To synthesize cyclohexylmethanol from this compound.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, syringe, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Hydroboration:

-

Equip a dry 100-mL round-bottom flask with a magnetic stir bar and a septum. Flush the apparatus with nitrogen.

-

Using a syringe, add 10 mmol of this compound to the flask, followed by 20 mL of anhydrous THF.

-

Cool the flask in an ice-water bath.

-

Slowly add 11 mL of 1.0 M BH₃·THF solution (11 mmol) to the stirred solution over 15-20 minutes, maintaining the temperature below 20°C.[15]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Oxidation:

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Purify the resulting crude cyclohexylmethanol by distillation or column chromatography.

-

Protocol: Oxymercuration-Demercuration of this compound

This procedure is adapted from established methods for alkene hydration.[16]

Objective: To synthesize 1-methylcyclohexanol from this compound.

Materials:

-

This compound

-

Mercuric acetate [Hg(OAc)₂]

-

Deionized water

-

Tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

Sodium borohydride (NaBH₄), 0.5 M in 3 M NaOH

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Oxymercuration:

-

To a 250-mL round-bottom flask containing a magnetic stir bar, add 10 mmol of mercuric acetate, 10 mL of water, and 10 mL of THF. Stir until the mercuric acetate has dissolved.

-

Add 10 mmol of this compound to the solution.

-

Stir the mixture vigorously at room temperature for 30 minutes. The disappearance of the initial yellow color indicates the completion of the oxymercuration step.

-

-

Demercuration:

-

To the flask, add 10 mL of 3 M NaOH solution.

-

Cool the flask in an ice bath. Slowly add 10 mL of a solution of 0.5 M NaBH₄ in 3 M NaOH.

-

Stir for 1 hour. A precipitate of elemental mercury will form.

-

-

Workup:

-

Allow the mercury to settle. Decant the supernatant into a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude 1-methylcyclohexanol.

-

Purify the product by distillation.

-

Conclusion

This compound provides a rich platform for studying the interplay of conformational effects and alkene reactivity. Its exocyclic double bond makes it less stable than its endocyclic isomer, 1-methylcyclohexene, a fact quantified by thermochemical data. This relative instability contributes to its reactivity, particularly in addition reactions. The regiochemical outcomes of these reactions, whether following Markovnikov's rule (electrophilic addition, oxymercuration) or anti-Markovnikov's rule (hydroboration), are predictable and synthetically useful. Furthermore, its ability to undergo radical reactions and polymerization opens avenues for the synthesis of complex molecules and novel polymeric materials. A thorough understanding of these core principles is essential for professionals leveraging cyclohexane scaffolds in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1-Methylcyclohexene is more stable than this compound (A, in the m.. [askfilo.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chapter 6 Notes [web.pdx.edu]

- 7. homework.study.com [homework.study.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Devise a synthesis for each compound, starting with methylenecycl... | Study Prep in Pearson+ [pearson.com]

- 10. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Methylenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclohexane, with the IUPAC name methylidenecyclohexane, is a cyclic olefin with the molecular formula C₇H₁₂.[1] It is a valuable intermediate in organic synthesis and a key building block for the construction of more complex molecular architectures.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical transformations.

Physical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[2][4] It is a highly flammable substance and is incompatible with strong oxidizing agents.[5][6] For safe storage, it is recommended to keep it refrigerated at 2-8°C.[6][7]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂ | [5][6] |

| Molar Mass | 96.17 g/mol | [1][5] |

| Boiling Point | 101-103 °C | [1][4][5][6][7][8] |

| Melting Point | -106.7 °C | [5][6] |

| Density | 0.800 g/mL at 25 °C | [5][6][7][8] |

| Refractive Index (n²⁰/D) | 1.449 | [5][6][7] |

| Flash Point | -6 °C (20 °F) | [4][5][6] |

| Vapor Pressure | 38.8 mmHg at 25 °C | [5] |

| Heat of Combustion (ΔcH°liquid) | -4412.4 kJ/mol | [9] |

| Enthalpy of Vaporization (ΔvapH°) | 35.36 kJ/mol at 25 °C | [4] |

Chemical Properties and Reactions

The chemical reactivity of this compound is primarily dictated by the exocyclic double bond, making it susceptible to a variety of addition and isomerization reactions.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the Wittig reaction, which involves the reaction of cyclohexanone with a phosphorus ylide.[1]

This compound can also be synthesized as a side product during the dehydration of 2-methylcyclohexanol to form 1-methylcyclohexene.[1][10]

Key Chemical Reactions

The hydroboration-oxidation of this compound proceeds with anti-Markovnikov regioselectivity to yield cyclohexylmethanol.[11][12] This reaction is a two-step process involving the addition of borane across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.[13][14]

In the presence of a strong acid, this compound can isomerize to the more thermodynamically stable 1-methylcyclohexene.[15] The mechanism involves the protonation of the double bond to form a tertiary carbocation, followed by deprotonation to yield the endocyclic alkene.[16]

Experimental Protocols

General Procedure for the Wittig Synthesis of this compound

This protocol is a generalized procedure based on the well-established Wittig reaction.

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a suspension of methyltriphenylphosphonium bromide in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere. The suspension is cooled in an ice bath, and a strong base (e.g., n-butyllithium or sodium amide) is added dropwise with stirring. The formation of the ylide is often indicated by a color change.

-

Reaction with Cyclohexanone: A solution of cyclohexanone in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure this compound.

General Methodology for Physical Property Determination

The boiling point of this compound can be determined using standard laboratory distillation apparatus. The liquid is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure and the liquid actively boils is recorded as the boiling point.

The refractive index is measured using a refractometer, such as an Abbe refractometer. A small drop of the liquid is placed on the prism, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read directly from the instrument's scale. Digital refractometers can also be used for a more automated and precise measurement.[17]

The flash point can be determined using a closed-cup tester, such as the Pensky-Martens apparatus, following a standard method like ASTM D93.[5][6][7] The sample is heated at a controlled rate while a test flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite momentarily.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | =C-H stretch (vinylic) |

| ~2930, ~2860 | C-H stretch (aliphatic) |

| ~1650 | C=C stretch (exocyclic) |

| ~890 | =C-H bend (out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.[11][12][18]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.6 | s | 2H | =CH₂ (vinylic protons) |

| ~2.2 | t | 4H | -CH₂- adjacent to the double bond |

| ~1.5 | m | 6H | Other ring -CH₂- protons |

The ¹³C NMR spectrum is useful for determining the number of non-equivalent carbon atoms.[10][19][20]

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Quaternary carbon of the double bond |

| ~106 | =CH₂ (vinylic carbon) |

| ~36 | -CH₂- adjacent to the double bond |

| ~28, ~26 | Other ring -CH₂- carbons |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 96, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. A common fragmentation involves the loss of a methyl group (M-15) leading to a peak at m/z = 81, or the loss of an ethyl group (M-29) resulting in a peak at m/z = 67. The base peak is often observed at m/z = 81 or m/z = 67.[3]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and spectroscopic information serve as a valuable resource for researchers and professionals working with this versatile chemical intermediate. A thorough understanding of these properties is essential for its safe handling, effective use in synthesis, and the development of new applications in various scientific fields.

References

- 1. Cyclohexane, methylene- [webbook.nist.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. store.astm.org [store.astm.org]

- 7. delltech.com [delltech.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cyclohexane, methylene- [webbook.nist.gov]

- 10. This compound(1192-37-6) 13C NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. sas.upenn.edu [sas.upenn.edu]

- 16. homework.study.com [homework.study.com]

- 17. mt.com [mt.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. dev.spectrabase.com [dev.spectrabase.com]

Historical methods for methylenecyclohexane preparation

An In-depth Technical Guide to the Historical Preparation of Methylenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of historical methods for the preparation of this compound, a valuable intermediate in organic synthesis. The document details key experimental protocols, presents quantitative data in a comparative format, and visualizes reaction mechanisms and workflows.

Overview of Historical Synthetic Routes

Historically, the synthesis of this compound has been approached through several key chemical transformations. These methods, while sometimes superseded by modern techniques, form the foundation of exocyclic methylene group introduction and offer valuable insights into reaction mechanisms. The primary historical routes include:

-

The Wittig Reaction: A reliable and widely used method for converting a ketone to an alkene.

-

Elimination Reactions: Including dehydrohalogenation, the Hofmann elimination, and the Cope elimination.

-

Pyrolysis of Esters: Thermal elimination of esters, such as acetates and xanthates (Chugaev elimination).

-

Grignard Reagent-based Synthesis: A two-step process involving the addition of a methyl Grignard reagent to cyclohexanone followed by dehydration.

-

The Mannich Reaction followed by Elimination: A multi-step sequence to introduce an α-methylene group to a ketone.

Comparative Data of Historical Methods

The following table summarizes the quantitative data for various historical methods of this compound preparation, allowing for easy comparison of their efficacy.

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Wittig Reaction | Cyclohexanone | Triphenylmethylphosphonium bromide, n-butyllithium | Ether, reflux | 35-40 | [1][2] |

| Wittig Reaction (DMSO) | Cyclohexanone | Triphenylmethylphosphonium bromide, sodium methylsulfinyl carbanion | Dimethyl sulfoxide (DMSO) | 60-78 | [1] |

| Grignard Reaction & Dehydration | Cyclohexanone | Methylmagnesium bromide, Acid catalyst | 1. Ether, 2. Heat | Poor (unspecified) | [3] |

| Dehydrohalogenation | 1-chloro-1-methylcyclohexane | Sodium butoxide | Not specified | Major product | [4] |

| Pyrolysis of Acetate | Cyclohexylmethyl acetate | Heat | 450-500 °C | Not specified | [1] |

| Hofmann Elimination | N,N,N-trimethylcyclohexylmethylammonium hydroxide | Heat | Not specified | Not specified | [1] |

| Cope Elimination | N,N-dimethylcyclohexylmethylamine oxide | Heat | Not specified | Not specified | [1] |

Detailed Experimental Protocols

The Wittig Reaction

The Wittig reaction, reported by Georg Wittig and Ulrich Schöllkopf in 1954, is a cornerstone of alkene synthesis.[5] It involves the reaction of an aldehyde or ketone with a phosphonium ylide (the Wittig reagent).[5]

Experimental Protocol (Wittig & Schoellkopf, 1960) [1][2][6]

-

Part A: Preparation of Triphenylmethylphosphonium Bromide

-

A solution of 55 g (0.21 mole) of triphenylphosphine in 45 ml of dry benzene is placed in a pressure bottle.

-

The bottle is cooled in an ice-salt mixture, and 28 g (0.29 mole) of condensed methyl bromide is added.

-

The bottle is sealed and allowed to stand at room temperature for 2 days.

-

The resulting white solid is collected by suction filtration, washed with hot benzene, and dried in a vacuum oven at 100°C over phosphorus pentoxide. The yield is 74 g (99%).[2]

-

-

Part B: Preparation of this compound

-

A 500-ml three-necked round-bottomed flask is fitted with a reflux condenser, an addition funnel, a mechanical stirrer, and a gas inlet tube for maintaining a nitrogen atmosphere.

-

An ethereal solution of n-butyllithium (0.10 mole) and 200 ml of anhydrous ether are added to the flask.

-

While stirring, 35.7 g (0.10 mole) of triphenylmethylphosphonium bromide is added cautiously over a 5-minute period.

-

The mixture is stirred for 4 hours at room temperature.

-

Freshly distilled cyclohexanone (10.8 g, 0.11 mole) is added dropwise. The solution becomes colorless, and a white precipitate of triphenylphosphine oxide forms.

-

The mixture is heated under reflux overnight.

-

After cooling to room temperature, the precipitate is removed by suction filtration and washed with 100 ml of ether.

-

The combined ethereal filtrates are washed with water until neutral and then dried over calcium chloride.

-

The ether is carefully distilled, and the residue is fractionated through an efficient column to yield 3.4–3.8 g (35–40%) of pure this compound (b.p. 99–101°C/740 mm).[1][2]

-

An improved procedure using dimethyl sulfoxide (DMSO) as the solvent and methylsulfinyl carbanion as the base has been reported to give yields of 60–78%.[1]

Grignard Reaction followed by Dehydration

The Grignard reaction, discovered by Victor Grignard in 1900, is a fundamental method for forming carbon-carbon bonds.[7][8] While highly versatile, its application for the direct conversion of ketones to specific alkenes can be problematic due to the formation of isomeric mixtures upon dehydration.[9]

Conceptual Experimental Protocol

-

Grignard Addition: Methylmagnesium bromide is prepared from magnesium metal and methyl bromide in anhydrous ether.[10] Cyclohexanone is then added to the Grignard reagent to form the magnesium alkoxide of 1-methylcyclohexanol. Acidic workup liberates the tertiary alcohol.

-

Dehydration: The resulting 1-methylcyclohexanol is subjected to acid-catalyzed dehydration. This step is known to yield a mixture of 1-methylcyclohexene (the more stable, Zaitsev product) and this compound (the less stable, Hofmann-type product), resulting in a poor yield of the desired product.[3]

Elimination Reactions

Elimination reactions provide several pathways to this compound from appropriately substituted cyclohexane derivatives.

-

Dehydrohalogenation of 1-chloro-1-methylcyclohexane: This E2 reaction involves the removal of a hydrogen halide.[4] The use of a bulky base, such as sodium butoxide, favors the abstraction of a proton from the less substituted carbon (the methyl group), leading to the formation of the exocyclic double bond of this compound as the major product.[4]

-

Pyrolysis of Esters (Ester Pyrolysis): This is a syn-elimination reaction that proceeds through a cyclic transition state.[11][12]

-

Pyrolysis of Cyclohexylmethyl Acetate: Heating cyclohexylmethyl acetate to high temperatures (e.g., 590°C for ethyl acrylate) results in the formation of this compound and acetic acid.[1][11]

-

Chugaev Elimination: This variation involves the pyrolysis of a xanthate ester, which can be prepared from the corresponding alcohol (cyclohexylmethanol).[13][14] The elimination occurs at a lower temperature than acetate pyrolysis.

-

-

Cope Elimination: This reaction involves the pyrolysis of an N-oxide.[15] The pyrolysis of N,N-dimethylcyclohexylmethylamine oxide proceeds through a cyclic transition state to yield this compound and N,N-dimethylhydroxylamine.[1]

Mannich Reaction followed by Elimination

The Mannich reaction, developed by Carl Mannich in 1912, is a three-component condensation of an active hydrogen compound, formaldehyde, and a primary or secondary amine.[16][17][18] To prepare an α-methylene ketone, a subsequent quaternization and elimination are necessary.

Conceptual Experimental Protocol

-

Mannich Reaction: Cyclohexanone is treated with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions to form the Mannich base, 2-(dimethylaminomethyl)cyclohexanone.[17][19]

-

Quaternization: The Mannich base is treated with an alkylating agent, such as methyl iodide, to form a quaternary ammonium salt.

-

Elimination: The quaternary ammonium salt is subjected to Hofmann elimination by treatment with a strong base to yield the α,β-unsaturated ketone, in this case, 2-methylenecyclohexanone. A subsequent reduction of the carbonyl would be required to obtain this compound. This multi-step process makes it a less direct historical route.

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows of the described synthetic methods.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Production Method of this compound - Chempedia - LookChem [lookchem.com]

- 3. Solved The following synthesis of this compound from | Chegg.com [chegg.com]

- 4. homework.study.com [homework.study.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 8. ias.ac.in [ias.ac.in]

- 9. organicreactions.org [organicreactions.org]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 12. Ester Pyrolysis [organic-chemistry.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. echemi.com [echemi.com]

- 15. aklectures.com [aklectures.com]

- 16. Mannich reaction - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. oarjbp.com [oarjbp.com]

The Genesis of a Synthon: A Technical Guide to the Discovery and Initial Isolation of Methylenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the historical discovery and initial isolation of methylenecyclohexane, a valuable exocyclic alkene in organic synthesis. The document details the pioneering early 20th-century methods, contrasts them with the now-classic Wittig synthesis, and presents key experimental protocols and quantitative data in a structured format for practical reference.

Executive Summary

This compound, a key building block in the synthesis of complex organic molecules, was first isolated and characterized in the early 20th century through methods such as dehydrohalogenation and pyrolysis. These early techniques, pioneered by chemists like O. Wallach, laid the groundwork for understanding the reactivity of exocyclic double bonds. The later development of the Wittig reaction in the mid-20th century provided a more reliable and higher-yielding pathway to this important synthon. This guide will walk through the historical context of its discovery, provide detailed experimental procedures for both early and modern synthetic routes, and present a comparative analysis of their efficiencies and outcomes.

Historical Perspective: The First Isolations

The first documented preparations of this compound predate many modern synthetic techniques, relying on fundamental elimination reactions. The work of O. Wallach and A. Faworsky in the early 1900s is of particular significance. The Organic Syntheses collection, while detailing a later method, references these foundational discoveries, specifically the pyrolysis of N,N-dimethylcyclohexylmethylamine oxide and the dehydrohalogenation of cyclohexylmethyl iodide[1]. These early methods, though often yielding modest results, were crucial in establishing the existence and basic properties of this compound.

Experimental Protocols: From Historical to Modern Synthesis

This section provides detailed methodologies for key historical and contemporary syntheses of this compound.

Early Synthesis: Dehydrohalogenation of Cyclohexylmethyl Iodide (Conceptual Reconstruction)

Reaction Principle: An E2 elimination mechanism where a strong base abstracts a proton from the carbon adjacent to the methylene iodide, leading to the formation of a double bond and the expulsion of the iodide ion.

Hypothetical Protocol:

-

Preparation of Cyclohexylmethyl Iodide: Cyclohexylmethanol would be converted to its corresponding iodide, likely through reaction with hydroiodic acid or via an Appel-type reaction with iodine and triphenylphosphine.

-

Elimination: The isolated cyclohexylmethyl iodide would be dissolved in a suitable solvent (e.g., ethanol) and treated with a strong base such as potassium ethoxide or potassium hydroxide.

-

Workup and Isolation: The reaction mixture would be heated to drive the elimination. Following the reaction, the mixture would be diluted with water and the organic product extracted with a non-polar solvent like diethyl ether. The ethereal solution would then be washed, dried, and distilled to yield this compound.

The Wittig Reaction: A Reliable Modern Approach

The development of the Wittig reaction by Georg Wittig in the mid-20th century revolutionized alkene synthesis. The procedure published in Organic Syntheses provides a robust and well-documented method for preparing this compound from cyclohexanone[1].

Experimental Protocol (Adapted from Wittig, G.; Schoellkopf, U. Org. Synth.1960 , 40, 66)*[1]:

Part A: Preparation of Triphenylmethylphosphonium Bromide

-

A solution of 55 g (0.21 mole) of triphenylphosphine in 45 ml of dry benzene is placed in a pressure bottle.

-

The bottle is cooled in an ice-salt mixture, and 28 g (0.29 mole) of condensed methyl bromide is added.

-